Benzyl 6-chloro-4-iodonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 6-chloro-4-iodonicotinate is a chemical compound with the molecular formula C13H9ClINO2 and a molecular weight of 373.57 g/mol It is a derivative of nicotinic acid, featuring both chloro and iodo substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 6-chloro-4-iodonicotinate typically involves the esterification of 6-chloro-4-iodonicotinic acid with benzyl alcohol. This reaction can be catalyzed by acidic or basic conditions, often using reagents such as sulfuric acid or sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale esterification processes. These processes would be optimized for yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Benzyl 6-chloro-4-iodonicotinate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodo group is replaced by an aryl or vinyl group using palladium catalysts and boron reagents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium iodide (for halogen exchange) and organometallic reagents.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and boron reagents like phenylboronic acid are typically used.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
Benzyl 6-chloro-4-iodonicotinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 6-chloro-4-iodonicotinate is not well-documented. its chemical structure suggests it could interact with biological targets through halogen bonding and π-π interactions. These interactions could influence the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Benzyl 6-chloronicotinate: Lacks the iodo substituent, which may affect its reactivity and biological activity.
Benzyl 4-iodonicotinate: Lacks the chloro substituent, which could influence its chemical properties and applications.
Uniqueness: Benzyl 6-chloro-4-iodonicotinate is unique due to the presence of both chloro and iodo groups on the pyridine ring. This dual substitution pattern can enhance its reactivity in coupling reactions and potentially increase its biological activity compared to similar compounds .
Properties
Molecular Formula |
C13H9ClINO2 |
---|---|
Molecular Weight |
373.57 g/mol |
IUPAC Name |
benzyl 6-chloro-4-iodopyridine-3-carboxylate |
InChI |
InChI=1S/C13H9ClINO2/c14-12-6-11(15)10(7-16-12)13(17)18-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
MKXGLWMPLCNABX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CN=C(C=C2I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.